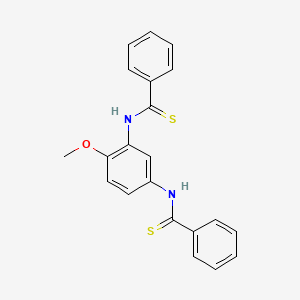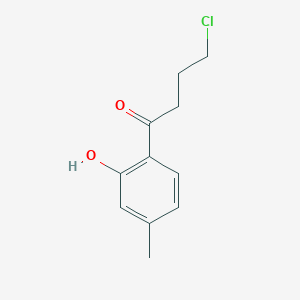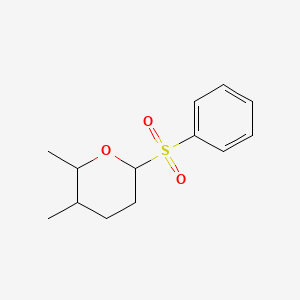
6-(Benzenesulfonyl)-2,3-dimethyloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzenesulfonyl)-2,3-dimethyloxane is an organic compound that features a benzenesulfonyl group attached to a dimethyloxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfonyl)-2,3-dimethyloxane typically involves the reaction of benzenesulfonyl chloride with 2,3-dimethyloxane in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzenesulfonyl)-2,3-dimethyloxane undergoes various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction of the benzenesulfonyl group can yield sulfinic acids or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Benzenesulfinic acid or thiol derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Aplicaciones Científicas De Investigación
6-(Benzenesulfonyl)-2,3-dimethyloxane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(Benzenesulfonyl)-2,3-dimethyloxane involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, making the compound useful in medicinal applications .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the dimethyloxane ring.
Benzenesulfonyl chloride: A precursor in the synthesis of 6-(Benzenesulfonyl)-2,3-dimethyloxane.
Sulfonamides: Compounds containing the sulfonyl group attached to an amine.
Uniqueness
This compound is unique due to the presence of both the benzenesulfonyl group and the dimethyloxane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and medicinal applications .
Propiedades
Número CAS |
109826-78-0 |
|---|---|
Fórmula molecular |
C13H18O3S |
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
6-(benzenesulfonyl)-2,3-dimethyloxane |
InChI |
InChI=1S/C13H18O3S/c1-10-8-9-13(16-11(10)2)17(14,15)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3 |
Clave InChI |
IQDQQMZWCVTJNC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(OC1C)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



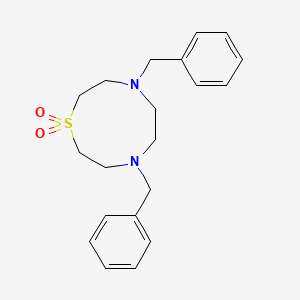
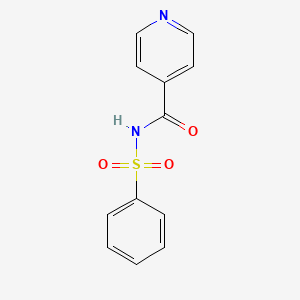
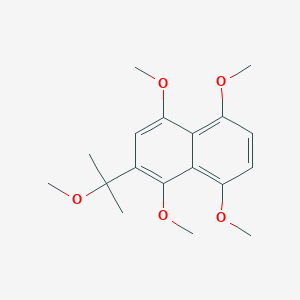
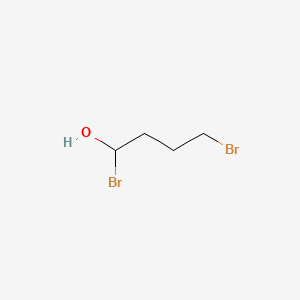
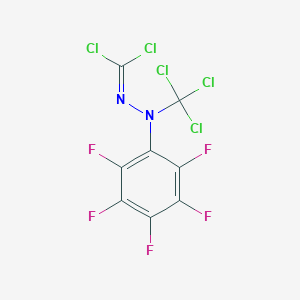
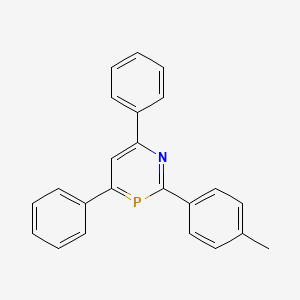
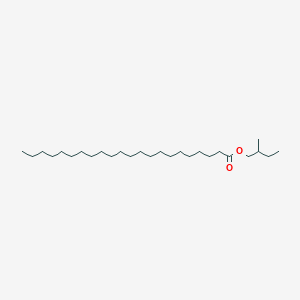
![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)


